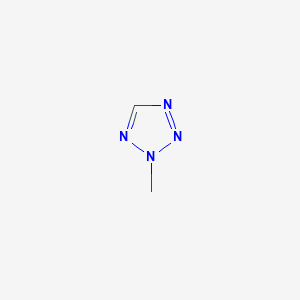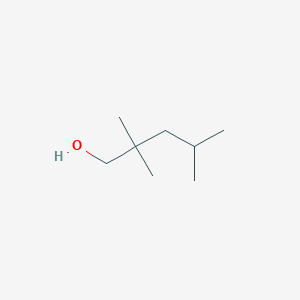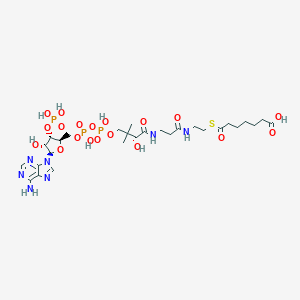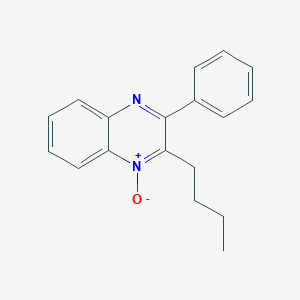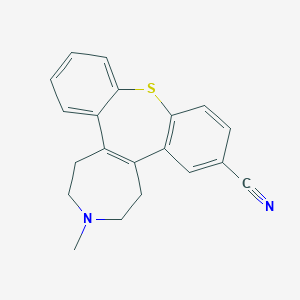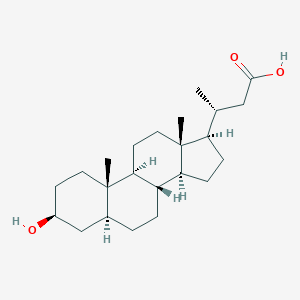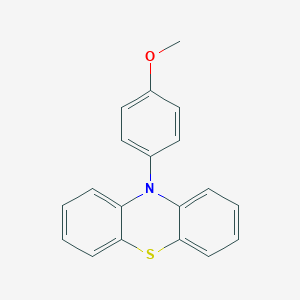![molecular formula C9H7N5 B106313 1H-Pyrazolo[3,4-b]quinoxalin-3-amine CAS No. 40254-90-8](/img/structure/B106313.png)
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]quinoxalin-3-amine (PQA) is an organic compound derived from the pyrazole family of compounds. It is a heterocyclic aromatic compound, which is composed of a five-membered ring of three nitrogen atoms and two carbon atoms. PQA has been studied extensively for its potential applications in the fields of medicine, agriculture, and biochemistry.
Applications De Recherche Scientifique
Synthèse et propriétés
Ce composé a fait l'objet de plus de 100 années de recherche, avec diverses méthodes de synthèse décrites, y compris la condensation de Friedländer, la synthèse à partir de dérivés d'acide anthranilique, la synthèse multicomposants, et autres . La structure de ce composé peut être modifiée avec un certain nombre de substituants qui ont une grande influence sur ses propriétés physiques, photophysiques et biologiques .
Capteurs fluorescents
La 1H-Pyrazolo[3,4-b]quinoxalin-3-amine a un potentiel d'utilisation comme capteur fluorescent . Les propriétés de fluorescence de ce composé peuvent être utilisées dans diverses applications scientifiques, telles que la détection et la mesure de certaines substances.
Activité biologique
Ce composé a montré une activité biologique significative. Par exemple, un dérivé de ce composé, la 1,3-diméthyl-N-(4-propionylphényl)-1H-pyrazolo[3,4-b]quinolin-4-amine, s'est révélé être très actif contre certaines cellules cancéreuses .
Applications biomédicales
La this compound a diverses applications biomédicales. Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, qui sont incluses dans plus de 5500 références . Ces composés ont attiré l'intérêt des chimistes médicinaux en raison de leur étroite similitude avec les bases puriques adénine et guanine .
Recherche pharmaceutique
Ce composé a été utilisé dans la recherche pharmaceutique. Un brevet de Pfizer déposé en 2007 détaillait l'utilisation de ce composé dans le développement de nouveaux médicaments .
Traitement du cancer
Comme mentionné précédemment, certains dérivés de ce composé ont montré une activité significative contre les cellules cancéreuses . Cela suggère des applications potentielles dans le développement de nouveaux traitements contre le cancer.
Mécanisme D'action
Target of Action
The primary targets of the 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, also known as the Cdk1/5 Inhibitor, are the cyclin-dependent kinases 1 and 5 (Cdk1 and Cdk5) . These kinases are key regulators of cell cycle progression and are therefore promising targets for cancer therapy .
Mode of Action
The Cdk1/5 Inhibitor acts as a selective inhibitor of Cdk1 and Cdk5 . It inhibits Cdk1/cyclin B and Cdk5/p25 with IC50s of 600 and 400 nM, respectively . This means that it binds to these kinases and prevents them from performing their normal function, thereby inhibiting cell cycle progression.
Biochemical Pathways
The inhibition of Cdk1 and Cdk5 by the Cdk1/5 Inhibitor affects various signaling pathways. For instance, it can affect the PI3K/Akt/mTOR, MAPKs (ERK, p38, & JNK), and JAK/STAT signaling pathways . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, the Cdk1/5 Inhibitor can potentially halt the growth and proliferation of cancer cells.
Pharmacokinetics
Its solubility in dmso and dmf suggests that it may have good bioavailability
Result of Action
The inhibition of Cdk1 and Cdk5 by the Cdk1/5 Inhibitor can lead to the down-regulation of cell cycle progression and potentially induce apoptotic cell death in cancer cells . This makes it a promising compound for cancer therapy.
Orientations Futures
Analyse Biochimique
Biochemical Properties
1H-Pyrazolo[3,4-b]quinoxalin-3-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (Cdk1 and Cdk5). These enzymes are essential for regulating the cell cycle and neuronal functions. The compound interacts with the active sites of Cdk1 and Cdk5, inhibiting their kinase activity. This inhibition disrupts the phosphorylation of target proteins, leading to altered cell cycle progression and neuronal signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This is achieved through the inhibition of Cdk1, which is crucial for the transition from G2 to M phase in the cell cycle . In neuronal cells, the inhibition of Cdk5 by this compound affects neuronal development and synaptic plasticity, impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of Cdk1 and Cdk5. This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting kinase activity. The compound’s interaction with these enzymes leads to changes in gene expression, particularly those genes involved in cell cycle regulation and neuronal function . The inhibition of Cdk1 and Cdk5 by this compound results in the suppression of downstream signaling pathways, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of Cdk1 and Cdk5, resulting in persistent cell cycle arrest and neuronal dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Cdk1 and Cdk5 without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of dosage optimization in therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a significant role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins, which affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Cdk1 and Cdk5. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . The localization of this compound within cells is essential for its inhibitory effects on kinase activity and subsequent cellular responses.
Propriétés
IUPAC Name |
2H-pyrazolo[4,3-b]quinoxalin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHVZCLBMTZRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(NN=C3N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289030 | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56984-56-6 | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56984-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CDK1/5 Inhibitor affect GDPD5 activity, and what is the downstream consequence on glycerophosphocholine levels?
A1: Research suggests that CDK1/5 Inhibitor reduces the glycerophosphodiesterase (GPC-PDE) activity of GDPD5 [, ]. GDPD5 is an enzyme responsible for breaking down glycerophosphocholine (GPC), an important organic osmolyte that protects cells from osmotic stress. Therefore, inhibiting GDPD5 with CDK1/5 Inhibitor leads to an increase in GPC levels.
Q2: What evidence supports the involvement of CDK1 in regulating GDPD5 activity?
A2: Studies have demonstrated that GDPD5 threonine 587 (T587) is a potential phosphorylation site for CDK1 []. Mutation of T587 to alanine, mimicking a non-phosphorylated state, significantly decreased GDPD5's GPC-PDE activity. Additionally, using CDK1/5 inhibitors or employing siRNA knockdown of CDK1 both resulted in a reduction of GPC-PDE activity in HEK293 cells [], further supporting CDK1's role in regulating GDPD5.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



